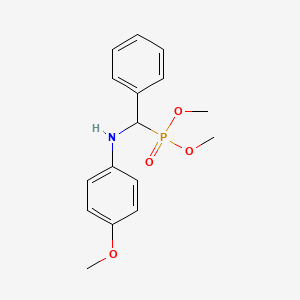
Dimethyl phenyl-p-methoxyanilinomethylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl phenyl-p-methoxyanilinomethylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a dimethyl phenyl and p-methoxyanilinomethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl phenyl-p-methoxyanilinomethylphosphonate can be synthesized through the reaction of dimethyl phenylphosphine with p-methoxyanilinomethyl chloride under controlled conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the product. Key parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl phenyl-p-methoxyanilinomethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted phosphonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Halides, nucleophiles; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Substituted phosphonates
Aplicaciones Científicas De Investigación
Dimethyl phenyl-p-methoxyanilinomethylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, enhancing their catalytic activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with cellular targets.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of dimethyl phenyl-p-methoxyanilinomethylphosphonate involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. In cellular systems, it can induce oxidative stress and modulate signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethylphenylphosphine
- Dimethyl (phenyl)phosphane
- N,N-Dimethyl-p-phenylenediamine
Uniqueness
Dimethyl phenyl-p-methoxyanilinomethylphosphonate is unique due to the presence of both phosphonate and p-methoxyanilinomethyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
78081-97-7 |
|---|---|
Fórmula molecular |
C16H20NO4P |
Peso molecular |
321.31 g/mol |
Nombre IUPAC |
N-[dimethoxyphosphoryl(phenyl)methyl]-4-methoxyaniline |
InChI |
InChI=1S/C16H20NO4P/c1-19-15-11-9-14(10-12-15)17-16(22(18,20-2)21-3)13-7-5-4-6-8-13/h4-12,16-17H,1-3H3 |
Clave InChI |
RFFJWFUHZSACJP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(C2=CC=CC=C2)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



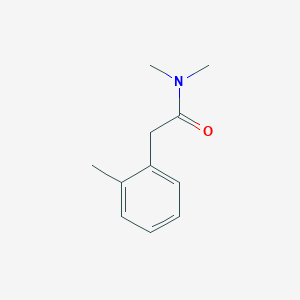
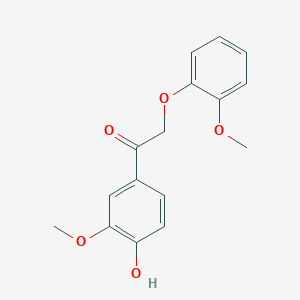
![3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14150945.png)

![2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14150968.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B14150972.png)
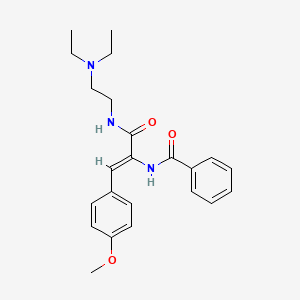
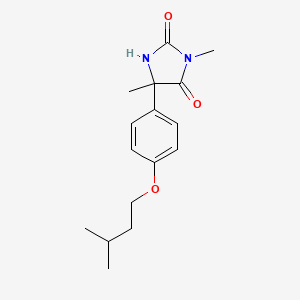

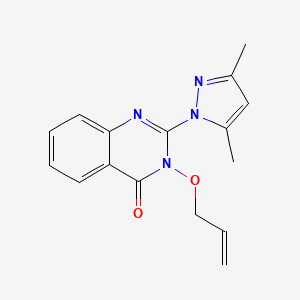

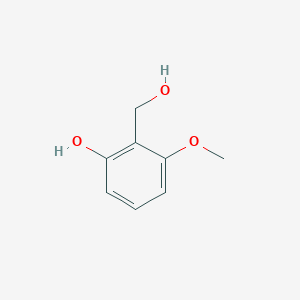
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B14151026.png)
